

Synthesis of 1,9-Nonanediol from Oleic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,9-Nonanediol

Cat. No.: B147092

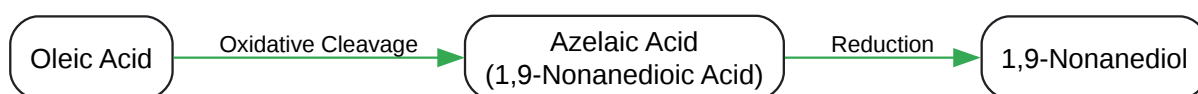
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1,9-nonanediol** from oleic acid, a renewable feedstock. The primary synthetic route involves a two-step process: the oxidative cleavage of oleic acid to yield azelaic acid (1,9-nonanedioic acid), followed by the reduction of azelaic acid to the target molecule, **1,9-nonanediol**. This document details various methodologies for each step, presents quantitative data for comparison, and provides cited experimental protocols.

Overview of the Synthetic Pathway

The conversion of oleic acid to **1,9-nonanediol** is a valuable process that transforms a readily available fatty acid into a versatile C9 α,ω -difunctionalized molecule. **1,9-Nonanediol** serves as a crucial building block in the synthesis of polyesters, polyamides, and other specialty polymers.^[1] The overall transformation can be visualized as follows:



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Caption: Overall synthetic scheme from oleic acid to **1,9-nonanediol**.

Step 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid

The initial and critical step is the cleavage of the carbon-carbon double bond in oleic acid to form two carboxylic acid fragments: azelaic acid and pelargonic acid. Several methods have been developed for this transformation, each with distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact.

Ozonolysis

Ozonolysis is the traditional and industrially established method for the production of azelaic acid from oleic acid.[2] The process involves the reaction of oleic acid with ozone, which cleaves the double bond to form an ozonide intermediate. This intermediate is then subjected to an oxidative workup to yield the desired carboxylic acids.



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Caption: General reaction pathway for the ozonolysis of oleic acid.

Parameter	Value	Reference
Yield of Azelaic Acid	86% (isolated)	[3]
Co-product Yield (Pelargonic Acid)	78% (isolated)	[3]
Reaction Temperature	0 °C	[3]
Solvent System	Acetone:Water (19:1)	[3]
Key Reagents	Ozone (O ₃), Oxygen (O ₂)	[3]

- Preparation of Oleic Acid Solution: Dissolve 200 g of oleic acid in a mixture of 1900 mL of acetone and 100 mL of water.

- **Reaction Setup:** Pump the oleic acid solution at a flow rate of 5.7 mL/min into a flow reactor (40 mL volume, 2 mm inner diameter, 10 m length) maintained at 0 °C.
- **Ozonolysis:** Concurrently, pump a mixture of ozone and oxygen (O₂/O₃) at a flow rate of 500 mL/min into the reactor.
- **Workup and Isolation:** After the reaction is complete, follow a standard workup procedure to obtain a mixture of azelaic acid and pelargonic acid.
- **Purification:** Separate azelaic acid and pelargonic acid using column chromatography. The isolated yield for azelaic acid is 86%.

Two-Step Oxidative Cleavage with Hydrogen Peroxide

A safer alternative to ozonolysis involves a two-step process using hydrogen peroxide as the oxidant, often in the presence of a tungsten-based catalyst. The first step is the epoxidation or dihydroxylation of the double bond, followed by the oxidative cleavage of the resulting intermediate.



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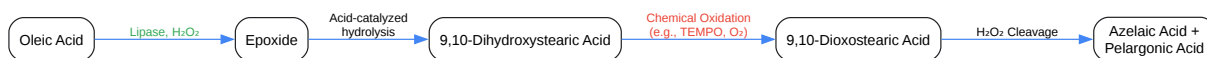
Caption: Two-step oxidative cleavage pathway of oleic acid.

Parameter	Value	Reference
Oleic Acid Conversion	99.11%	[4]
Yield of Azelaic Acid	44.54%	[4]
Co-product Yield (Pelargonic Acid)	34.12%	[4]
Catalyst	Tungstic Acid (H_2WO_4)	[4][5]
Oxidant	Hydrogen Peroxide (H_2O_2)	[4][5]
Co-oxidant	Sodium Hypochlorite (NaOCl)	[4]
H_2O_2 /Oleic Acid Molar Ratio	4:1	[4]
Catalyst Concentration	1.5% (w/w of Oleic Acid)	[4]
Reaction Temperature	70 °C	[4]

- **Reaction Setup:** In a 300 mL round-bottom flask equipped with a magnetic stirrer, add the specified amount of tungstic acid and 30% hydrogen peroxide. Heat the mixture to 70 °C.
- **Addition of Oleic Acid:** Add 5 grams of oleic acid to the heated solution.
- **Reaction:** Stir the mixture at 200 rpm for 8 hours at 70 °C.
- **Quenching and Extraction:** After 8 hours, cool the mixture to room temperature and add 50 mL of cold water. Extract the aqueous phase four times with 100 mL of hot ethyl acetate.
- **Drying and Evaporation:** Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the product.

Chemo-enzymatic Synthesis

Chemo-enzymatic routes offer a more sustainable approach by combining the selectivity of enzymes with the efficiency of chemical reactions. A typical strategy involves the lipase-mediated epoxidation of oleic acid, followed by chemical steps to hydrolyze the epoxide and cleave the resulting diol.



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Caption: Chemo-enzymatic pathway for the synthesis of azelaic acid from oleic acid.

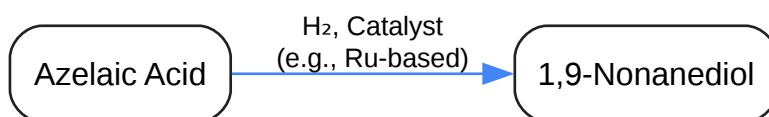
Parameter	Value	Reference
Overall Yield of Azelaic Acid	44% (isolated)	[6]
Enzyme	Novozym 435 (immobilized <i>Candida antarctica</i> lipase B)	[6]
Epoxidation Conditions	35% H ₂ O ₂ , acetonitrile, 50 °C, 5 h	[6]
Diol Hydrolysis	H ₂ SO ₄ (2 M), room temperature, 3 h	[6]
Diol Oxidation	Fe(NO ₃) ₃ ·9H ₂ O, TEMPO, NaCl, O ₂ , toluene, 100 °C, 5 h	[6]
Diketone Cleavage	35% H ₂ O ₂ , toluene, 30 °C, 3 h	[6]

- Epoxidation and Hydrolysis (One-Pot):
 - Suspend Novozym 435 (240 mg) in acetonitrile (48 mL) containing oleic acid (2.2 g, 7.1 mmol) and 35% H₂O₂ (1.1 mL, 12.8 mmol).
 - Shake the mixture in an orbital shaker at 160 rpm and 50 °C for 5 hours.
 - Filter to remove the enzyme. Add a saturated solution of NaHSO₃ to decompose peroxides.
 - Add 2 M H₂SO₄ and stir for 3 hours at room temperature. The product, 9,10-dihydroxystearic acid, crystallizes and can be collected by filtration.
- Oxidation of the Diol:

- A detailed protocol for this specific oxidation can be adapted from similar literature procedures.
- Oxidative Cleavage of the Diketone:
 - A detailed protocol for this cleavage can be adapted from similar literature procedures.

Step 2: Reduction of Azelaic Acid to 1,9-Nonanediol

The final step in the synthesis is the reduction of the dicarboxylic acid, azelaic acid, to the corresponding diol, **1,9-nonanediol**. Catalytic hydrogenation is a common and efficient method for this transformation.



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Caption: Reduction of azelaic acid to **1,9-nonanediol**.

While a specific, detailed protocol for the reduction of azelaic acid was not found in the immediate search results, the reduction of dicarboxylic acids to diols is a well-established transformation.^[7] Ruthenium-based catalysts are often employed for the hydrogenation of carboxylic acids.^{[5][8]}

Parameter	Value	Reference
Catalyst	Ruthenium-based catalysts	^{[5][8][9][10][11]}
Reactant	Hydrogen (H ₂)	^[8]
General Yields (for other diols)	High	^[8]

A specific protocol for azelaic acid is not available in the provided search results. The following is a general procedure that would require optimization.

- **Catalyst Preparation:** Prepare or procure a suitable supported ruthenium catalyst (e.g., Ru/C or Ru/Al₂O₃).
- **Reaction Setup:** In a high-pressure autoclave, charge azelaic acid, a suitable solvent (e.g., water, dioxane, or an alcohol), and the ruthenium catalyst.
- **Hydrogenation:** Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.
- **Workup and Purification:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude **1,9-nonanediol** can be purified by distillation or recrystallization.

Conclusion

The synthesis of **1,9-nonanediol** from oleic acid is a viable and sustainable process that leverages a renewable feedstock. The initial oxidative cleavage of oleic acid to azelaic acid can be achieved through various methods, with ozonolysis being the traditional approach and peroxide-based and chemo-enzymatic methods offering greener alternatives. The subsequent reduction of azelaic acid to **1,9-nonanediol**, typically via catalytic hydrogenation, completes the synthesis. Further research and process optimization, particularly for the reduction step, can enhance the overall efficiency and cost-effectiveness of this synthetic route, making it an attractive pathway for the production of this valuable C9 diol for various industrial applications.

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